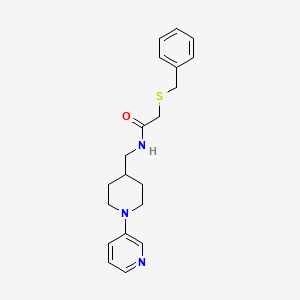
2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzylthio group, a pyridine-substituted piperidine, and an acetamide moiety, suggest diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2OS, with a molecular weight of 355.5 g/mol. The compound's structure is illustrated below:
| Component | Description |
|---|---|
| Benzylthio Group | Contributes to potential enzyme interactions |
| Piperidine Ring | Modulates receptor activity |
| Acetamide Moiety | Enhances solubility and bioavailability |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. This includes efficacy against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases. The exact mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa cells. The proposed mechanism involves modulation of intrinsic and extrinsic apoptotic pathways, potentially through interaction with specific receptors or enzymes involved in cell survival signaling.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The benzylthio group may interact with thiol-containing enzymes, affecting their activity.
- Receptor Modulation : The piperidine ring could modulate the activity of various receptors, impacting cellular signaling pathways.
- Apoptotic Pathway Activation : Evidence suggests activation of apoptotic pathways leading to programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(benzylthio)acetamide | Lacks piperidine ring | Limited biological activity |
| N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide | Lacks benzylthio group | Moderate activity against specific targets |
| 2-(benzylthio)-N-methylacetamide | Contains methyl group instead of piperidine | Less complex structure with reduced efficacy |
This comparison highlights the unique combination of functional groups in this compound that may contribute to its enhanced biological activities compared to structurally similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Study : A study assessed the compound's effects on breast cancer cell lines (MCF7). Treatment resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM, indicating potent anticancer properties.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(16-25-15-18-5-2-1-3-6-18)22-13-17-8-11-23(12-9-17)19-7-4-10-21-14-19/h1-7,10,14,17H,8-9,11-13,15-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWDQVJBVIKWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














